![molecular formula C9H8BrN3O2 B13053261 Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-2H-benzo[d][1,2,3]triazol-2-yl)acetate is a brominated benzotriazole derivative featuring a methyl ester group at the acetamide position. The benzotriazole core is a fused heterocyclic system known for its stability and versatility in pharmaceutical and materials chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the following steps:
Formation of the Benzo-triazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo-triazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions.
Bromination: The benzo-triazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the triazole ring with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2-(5-bromo-2H-benzo[D] triazol-2-YL)acetate
Methyl 2-(5-bromo-2H-benzo[D] triazol-2-YL)acetate can undergo various chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions
The ester group in methyl 2-(5-bromo-2H-benzo[D] triazol-2-YL)acetate makes it susceptible to nucleophilic attacks. Common nucleophiles include amines and alcohols.
Electrophilic Aromatic Substitution
The bromine atom on the triazole ring can participate in electrophilic aromatic substitution reactions. This allows for further functionalization of the aromatic system.
Hydrolysis
Under acidic or basic conditions, the ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Mechanistic Insights
The mechanisms for these reactions often involve transition states that can be analyzed using computational methods such as Density Functional Theory (DFT). For example:
-
In nucleophilic substitution reactions, the transition state may involve a tetrahedral intermediate.
-
Electrophilic aromatic substitutions typically proceed via the formation of an arenium ion intermediate.
Table 3: Potential Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Activity against bacteria and fungi |
Enzyme Inhibition | Interaction with metabolic enzymes |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate showed activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-Cancer Potential
Another promising application is in cancer therapy. Compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative was shown to inhibit the growth of human breast cancer cells in vitro by inducing apoptosis and cell cycle arrest .
Agricultural Science Applications
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. In a study focusing on agricultural applications, this compound demonstrated efficacy against common agricultural pests such as aphids and whiteflies. The mode of action involves neurotoxicity leading to paralysis and death in target pests .
Herbicidal Activity
Additionally, research has indicated that this compound can act as a herbicide. Field trials revealed that it effectively inhibited the growth of several weed species without causing significant harm to crop plants. This selectivity makes it a valuable candidate for integrated pest management systems .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, polymers synthesized with this compound exhibited improved resistance to thermal degradation compared to traditional polymer formulations .
Nanomaterials Development
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research has shown that functionalized nanoparticles using this compound can be utilized in drug delivery systems. These nanoparticles demonstrated controlled release profiles and increased bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzotriazole Esters
Key structural analogs differ in substituent position, chain length, or auxiliary functional groups (Table 1).
Heterocyclic Core Modifications
- Benzoxazole Analogs : Ethyl-2-(5-benzoxazol-2-ylamine)acetate derivatives () replace the triazole with a benzoxazole, reducing nitrogen content but introducing oxygen. This alters hydrogen-bonding capacity and metabolic stability .
- Pyridyl-Triazole Derivatives : Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate () features a pyridyl group instead of benzotriazole, shifting electronic properties and solubility due to the aromatic nitrogen .
Biological Activity
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the bromination of benzo[d][1,2,3]triazole derivatives followed by esterification processes. The detailed synthetic routes can vary based on the desired purity and yield. For example, one study detailed the synthesis of related benzotriazole compounds through diazonium coupling reactions, which could be adapted for this compound .
Antimicrobial Activity
Research has shown that compounds containing benzotriazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that related benzotriazole derivatives possess antibacterial and antifungal activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The presence of halogen substituents, such as bromine in this compound, is believed to enhance these biological activities.
Antioxidant Properties
The antioxidant potential of triazole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. The mechanism often involves the ability of the triazole ring to stabilize radical species .
Neuroprotective Effects
Some studies have suggested that benzotriazole derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE or bacterial enzymes critical for survival.
- Radical Scavenging : The triazole ring can undergo redox reactions that neutralize free radicals.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially disrupting bacterial cell integrity or modulating neuronal signaling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(5-bromo-2H-benzo[d][1,2,3]triazol-2-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 5-bromo-2H-benzotriazole with methyl bromoacetate under nucleophilic substitution conditions. Key variables include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalyst use : Base catalysts (e.g., K₂CO₃) improve nucleophilicity of the benzotriazole nitrogen.
- Temperature control : Reactions at 60–80°C balance yield and side-product formation .
Optimization strategies include monitoring via TLC and scaling reactions under inert atmospheres. For brominated derivatives, ensure halogen stability by avoiding excessive heat.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.8 ppm for OCH₃) and bromo-benzotriazole aromatic protons .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester) and 1450–1550 cm⁻¹ (C-Br) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and bromine isotope patterns.
- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/Br percentages .
Q. How can crystallographic data be refined using SHELXL for accurate structural determination?
Methodological Answer: For X-ray crystallography:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate intensities with SHELXS .
- Refinement : SHELXL’s Least Squares refinement (LSQ) with anisotropic displacement parameters improves accuracy. Recent SHELXL updates (post-2015) include TWIN/BASF commands for handling twinned crystals .
- Validation : Mercury CSD’s void analysis and packing similarity tools identify lattice defects or solvent channels .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies using derivatives of this compound?
Methodological Answer:
- Derivatization : Replace the bromo group with other halogens (Cl, I) or electron-withdrawing substituents (NO₂) to study electronic effects .
- Biological assays : Test antiviral or kinase inhibition activity (e.g., NEK2) using in vitro enzymatic assays. Correlate IC₅₀ values with substituent hydrophobicity (logP) .
- Data analysis : Apply multivariate regression to quantify substituent contributions to activity. Use docking (e.g., AutoDock Vina) to predict binding modes .
Q. What computational methods validate interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Perform rigid/flexible docking with NEK2 (PDB: 2W5A) to identify key residues (e.g., Lys37, Glu61) involved in hydrogen bonding .
- MD simulations : Use AMBER or GROMACS to assess binding stability over 100 ns trajectories. Calculate RMSD/RMSF to quantify conformational changes .
- Free energy calculations : MM-PBSA/GBSA estimate binding affinities, comparing computational ΔG with experimental Ki values .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Crystallographic conflicts : Use Mercury’s "Packing Similarity" tool to compare unit cells and identify polymorphism. Re-refine data with SHELXL’s new restraints (e.g., SIMU/DELU) for disordered atoms .
- Spectral mismatches : For NMR, confirm solvent purity (e.g., deuterated DMSO residual peaks) and use heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard mitigation : Refer to SDS guidelines (e.g., GHS H302/H315/H319) for acute toxicity and irritation risks .
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods due to potential respiratory irritation .
- Waste disposal : Neutralize with aqueous NaOH (pH >10) before incineration for halogenated waste .
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-(5-bromobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
InChI Key |
WBWFKKNSRCJFRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.